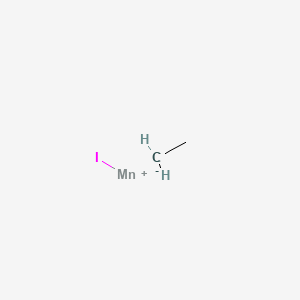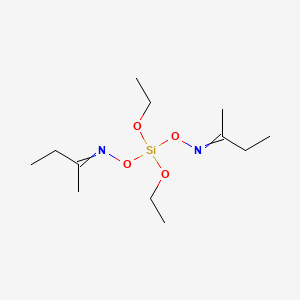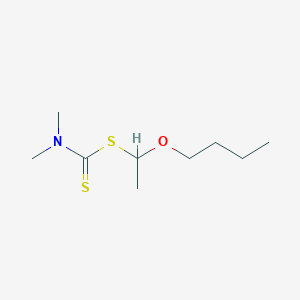![molecular formula C18H20N2O3 B14358063 Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate CAS No. 90167-26-3](/img/structure/B14358063.png)
Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylhydrazinylidene group attached to a benzoate ester. Its distinct chemical properties make it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate typically involves the condensation of 2-phenylhydrazine with an appropriate aldehyde or ketone, followed by esterification. One common method includes the reaction of 2-phenylhydrazine with 5-formyl-2-propoxybenzoic acid under acidic conditions to form the hydrazone intermediate. This intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazone group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated derivatives or substituted benzoates.
Wissenschaftliche Forschungsanwendungen
Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate involves its interaction with specific molecular targets. For instance, in its role as an inhibitor of biofilm formation, the compound targets the sortase A transpeptidase enzyme in Staphylococcus aureus . This enzyme is crucial for the assembly of surface proteins that facilitate biofilm formation. By inhibiting this enzyme, the compound disrupts the biofilm formation process, thereby enhancing the efficacy of conventional antibiotics.
Vergleich Mit ähnlichen Verbindungen
Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate can be compared with other phenylhydrazinylidene derivatives, such as:
2-Phenylhydrazinylidene-3-methylbenzoate: Similar structure but with different substituents, leading to variations in chemical reactivity and biological activity.
5-Methyl-2-phenylhydrazinylidene-4-propoxybenzoate: Another derivative with a different substitution pattern, affecting its physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities.
Eigenschaften
CAS-Nummer |
90167-26-3 |
|---|---|
Molekularformel |
C18H20N2O3 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
methyl 5-[(phenylhydrazinylidene)methyl]-2-propoxybenzoate |
InChI |
InChI=1S/C18H20N2O3/c1-3-11-23-17-10-9-14(12-16(17)18(21)22-2)13-19-20-15-7-5-4-6-8-15/h4-10,12-13,20H,3,11H2,1-2H3 |
InChI-Schlüssel |
QPTYLEOVBAYLDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1)C=NNC2=CC=CC=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



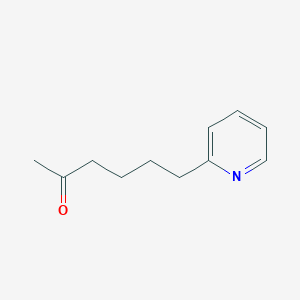
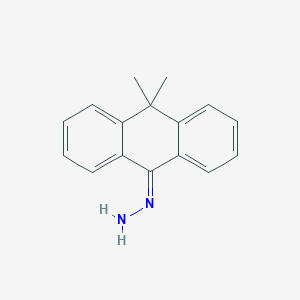
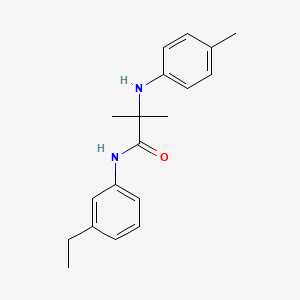
![5-Methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline](/img/structure/B14358022.png)
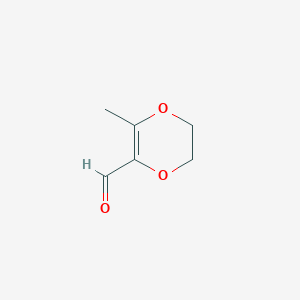
![N-(3-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14358027.png)

![Cyclohexylmethyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14358044.png)
![1-Phenoxy-3-[(3-phenoxyprop-1-EN-2-YL)oxy]propan-2-OL](/img/structure/B14358053.png)

